4-chloro-N-phenylaniline
CAS No.: 1205-71-6
Cat. No.: VC20948547
Molecular Formula: C12H10ClN
Molecular Weight: 203.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1205-71-6 |
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Molecular Formula | C12H10ClN |
Molecular Weight | 203.67 g/mol |
IUPAC Name | 4-chloro-N-phenylaniline |
Standard InChI | InChI=1S/C12H10ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H |
Standard InChI Key | VPRIGCVCJPKVFZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)Cl |
Introduction
Basic Properties and Structural Characteristics
4-Chloro-N-phenylaniline, also known as 4-Chlorodiphenylamine, is a chlorinated derivative of diphenylamine with a molecular formula of C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol . The compound features a chlorine atom at the para position of one phenyl ring and an amino group connecting both aromatic rings.
Physical and Chemical Properties
The compound exhibits distinct physical characteristics that make it valuable for various applications. Table 1 summarizes the key physical and chemical properties of 4-chloro-N-phenylaniline.
Table 1: Physical and Chemical Properties of 4-Chloro-N-phenylaniline
Structural Information
The compound's structure consists of two phenyl rings connected by a nitrogen atom, with one ring bearing a chlorine atom at the para position. This arrangement grants the molecule specific chemical reactivity patterns that are valuable in various synthetic applications.
Table 2: Structural Identifiers for 4-Chloro-N-phenylaniline
Synthesis Methods and Production
Various synthetic routes have been developed for the preparation of 4-chloro-N-phenylaniline, with different approaches offering specific advantages depending on scale and application requirements.
Laboratory Synthesis Routes
The compound can be synthesized through several methods:
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Palladium-catalyzed cross-coupling reactions, achieving a yield of approximately 58% under optimized conditions.
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Reaction of 4-chloronitrobenzene with aniline in the presence of reducing agents such as iron powder and hydrochloric acid. This route involves reduction of the nitro group to an amino group, followed by formation of the N-phenyl derivative.
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Direct nucleophilic substitution of 4-chloronitrobenzene with aniline under high-temperature conditions, typically requiring copper or palladium catalysts.
Copper-Catalyzed C-N Coupling
A notable synthesis approach involves copper-catalyzed C-N coupling reactions. Research has demonstrated the effectiveness of heterogeneous copper catalyst systems for C-N coupling, which can be applied to the synthesis of diarylamine compounds including 4-chloro-N-phenylaniline .
The reaction typically employs:
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Copper(I) iodide (CuI) as the catalyst
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Ligands such as polystyrene-supported pyrrole derivatives
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Base (often potassium carbonate or cesium carbonate)
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Polar aprotic solvents like DMF or DMSO
This method offers advantages of higher selectivity for amines over alcohols and operational simplicity for work-up and purification .
Applications and Industrial Significance
4-Chloro-N-phenylaniline has found diverse applications across multiple industries due to its versatile chemical properties.
Industrial Applications
The compound serves as a valuable intermediate in various industrial processes:
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Dye and Pigment Synthesis: It functions as a precursor in the production of various dyes and pigments, contributing to color stability and intensity characteristics.
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Polymer and Resin Production: The compound is utilized in polymer chemistry, particularly in the synthesis of specialty polymers with tailored properties.
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Agrochemical Intermediates: It serves as a building block in the creation of certain agricultural chemicals and pesticides.
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Pharmaceutical Intermediates: The compound plays a role in the synthesis of pharmaceutical intermediates for various drug candidates.
Research Applications
In research settings, 4-chloro-N-phenylaniline continues to find relevance in:
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Organic synthesis methodology development
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Structure-activity relationship studies in medicinal chemistry
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Material science applications, particularly in areas requiring specific electronic or optical properties
Chemical Reactions and Reactivity
The chemical behavior of 4-chloro-N-phenylaniline is largely determined by its structural features, particularly the secondary amine group and the electron-withdrawing chlorine substituent.
Cross-Coupling Reactions
The compound participates in various cross-coupling reactions:
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Copper-catalyzed cross-coupling reactions, forming C–N bonds with aryl boronic acids or alkylamines (Chan-Lam coupling).
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Under aerobic conditions, it can undergo oxidative coupling reactions leading to the formation of more complex nitrogen-containing heterocycles.
Analytical Methods and Identification
Various analytical techniques can be employed for the identification and characterization of 4-chloro-N-phenylaniline.
Chromatographic Methods
For identification and purity assessment:
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Electron ionization coupled with chromatographic methods is effective for detection and identification of 4-chloro-N-phenylaniline .
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High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for quantitative analysis and purity determination.
Current Research and Future Perspectives
Recent research involving 4-chloro-N-phenylaniline has expanded its potential applications and improved synthesis methods.
Advances in Catalytic Systems
Development of heterogeneous catalyst systems, particularly copper-based catalysts, has improved the efficiency and sustainability of synthesizing diarylamine compounds including 4-chloro-N-phenylaniline . These catalysts offer advantages such as:
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Recyclability of the catalyst system
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Environmentally benign reaction conditions
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High selectivity for desired products
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Simplified work-up procedures
Future Research Directions
Potential areas for future investigation include:
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Development of green chemistry approaches for more sustainable synthesis
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Exploration of additional applications in emerging fields such as organic electronics
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Structure-activity relationship studies to optimize properties for specific applications
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Investigation of potential biological activities for pharmaceutical applications
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